molecular formula C12H18ClN B15344788 N-Butyl-N-(2-chloroethyl)aniline CAS No. 53817-39-3

N-Butyl-N-(2-chloroethyl)aniline

Cat. No.: B15344788
CAS No.: 53817-39-3
M. Wt: 211.73 g/mol
InChI Key: NBTVRDMLLMEWOF-UHFFFAOYSA-N
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Description

N-Butyl-N-(2-chloroethyl)aniline: is an organic compound with the molecular formula C12H18ClN . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a butyl group and a 2-chloroethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Aniline: The synthesis of N-Butyl-N-(2-chloroethyl)aniline can be achieved through the alkylation of aniline. Aniline is first reacted with butyl chloride in the presence of a base such as sodium hydroxide to form N-butylaniline.

    Industrial Production Methods: Industrially, the production of this compound follows similar synthetic routes but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted anilines.

    Oxidation: N-oxides.

    Reduction: Amines.

Mechanism of Action

The mechanism of action of N-Butyl-N-(2-chloroethyl)aniline involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the modification of proteins, enzymes, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

N-Butyl-N-(2-chloroethyl)aniline (C12H18ClN) is an organic compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and toxicology. This compound is classified as a chloroalkyl aniline derivative, which has implications in various biological processes, including its potential as a genotoxic agent and its interactions with DNA.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H18ClN\text{C}_{12}\text{H}_{18}\text{Cl}\text{N}

This compound contains a butyl group attached to a nitrogen atom, which is also connected to a 2-chloroethyl group. The presence of the chloroethyl moiety is significant, as it contributes to the compound's reactivity and biological activity.

Genotoxicity and DNA Interaction

Research indicates that this compound exhibits genotoxic properties, primarily through its ability to form DNA adducts. The alkylation of DNA is a critical mechanism by which many anticancer agents exert their effects. Studies have shown that compounds with chloroethyl groups can lead to the formation of interstrand cross-links in DNA, thereby inhibiting replication and transcription processes. This mechanism is similar to that observed with other alkylating agents such as N-nitrosoureas, which are known for their anticancer activities .

Case Studies and Experimental Findings

  • Anticancer Potential : A series of studies have explored the potential of chloroethyl anilines as anticancer agents. For instance, compounds linked to estradiol demonstrated selective toxicity towards estrogen receptor-positive breast cancer cells due to their ability to react with DNA and form covalent adducts . This suggests that this compound could be further investigated for similar applications.
  • Toxicological Assessments : Toxicological studies have assessed the safety profile of this compound. The compound has been evaluated for mutagenicity and carcinogenicity, with findings indicating that while it may exhibit some mutagenic potential, further studies are necessary to fully understand its long-term effects on human health .

Pharmacological Characterization

The pharmacological characterization of this compound has revealed its interaction with various biological targets. Notably, compounds containing chloroethyl groups have shown affinity for certain receptors, which could be harnessed for therapeutic purposes .

Data Table: Biological Activity Summary

Activity Description
Genotoxicity Forms DNA adducts leading to potential mutagenic effects.
Anticancer Activity Exhibits selective toxicity towards cancer cells; potential for use in targeted cancer therapies.
Receptor Interaction May interact with estrogen receptors; further studies needed for comprehensive receptor profiling.
Toxicological Profile Requires further investigation; initial studies indicate possible mutagenicity and carcinogenicity.

Properties

CAS No.

53817-39-3

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-butyl-N-(2-chloroethyl)aniline

InChI

InChI=1S/C12H18ClN/c1-2-3-10-14(11-9-13)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3

InChI Key

NBTVRDMLLMEWOF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCl)C1=CC=CC=C1

Origin of Product

United States

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